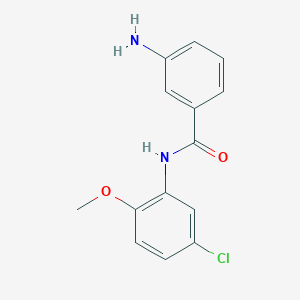

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is of particular interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

Target of Action

The primary target of 3-amino-N-(5-chloro-2-methoxyphenyl)benzamide is Poly (ADP-ribose) polymerase (PARP) . PARP is a key player in DNA repair and genomic stability, and is often a target of cancer therapy .

Mode of Action

The structure of this compound is similar to that of NAD+, allowing it to bind to PARP and prevent it from using up NAD+ . This inhibition of PARP can potentially be used as an anticancer strategy .

Biochemical Pathways

Its structural similarity to nad+ suggests that it may influence pathways involving this coenzyme .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of PARP . By preventing PARP from using NAD+, it may disrupt DNA repair processes and induce cell death, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be kept in a dark place, sealed in dry, at room temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-chloro-2-methoxyphenyl)benzamide typically involves the condensation of 3-amino-benzamide with 5-chloro-2-methoxyaniline. One efficient method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process involving nitration, reduction, and substitution reactions. For example, the synthesis may start with the nitration of 3-methyl-5-chlorobenzoic acid, followed by reduction to form the corresponding amine, and finally, a substitution reaction to introduce the methoxy group .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Grignard reagents and organolithium compounds are often used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: Used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

2-amino-5-chloro-N,3-dimethylbenzamide: Similar in structure but with different substituents, leading to variations in biological activity.

4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide: Another related compound with distinct functional groups.

Uniqueness

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and chloro substituents, along with the amino group, make it a versatile compound for various applications.

Biological Activity

3-Amino-N-(5-chloro-2-methoxyphenyl)benzamide, with the CAS number 897594-66-0, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₄H₁₃ClN₂O₂

- Molecular Weight : 276.72 g/mol

- Structure : The compound features an amine group and a chloro-substituted methoxyphenyl moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that compounds with similar structures can act as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in glucose metabolism.

Dipeptidyl Peptidase-IV Inhibition

In a study focusing on aminobenzamide derivatives, compounds with the N-substituted aminobenzamide scaffold were synthesized and evaluated for their ability to inhibit DPP-IV. The results indicated that several derivatives exhibited significant inhibitory activity, with some achieving up to 38% inhibition at a concentration of 100 μM .

Antimicrobial Activity

Research into related compounds has shown promising antimicrobial properties. For instance, pyrrole benzamide derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting that similar structures might also exhibit antibacterial effects . The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.12 to 12.5 μg/mL.

Case Studies

-

DPP-IV Inhibition Study :

- Objective : To evaluate the potential of aminobenzamide derivatives in inhibiting DPP-IV.

- Methodology : Computer-aided drug design was employed alongside in vitro assays.

- Results : Ten compounds showed superior inhibition compared to reference drugs, indicating the scaffold's potential for developing hypoglycemic agents .

-

Antimicrobial Evaluation :

- Objective : To assess the antibacterial efficacy of pyrrole benzamide derivatives.

- Methodology : Compounds were tested against various bacterial strains using standard MIC determination techniques.

- Results : The derivatives exhibited significant antibacterial activity, reinforcing the potential for developing new antimicrobial agents .

Data Tables

| Compound Name | Target Enzyme | Inhibition (%) at 100 μM | MIC (μg/mL) |

|---|---|---|---|

| This compound | DPP-IV | 38% | Not evaluated |

| Pyrrole Benzamide Derivative A | N/A | N/A | 3.12 |

| Pyrrole Benzamide Derivative B | N/A | N/A | 12.5 |

Properties

IUPAC Name |

3-amino-N-(5-chloro-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-10(15)8-12(13)17-14(18)9-3-2-4-11(16)7-9/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIKXNDPQYNNMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.